

In-depth Technical Guide: The Reversible Covalent Inhibition Mechanism of FGA145

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Compound of Interest		
Compound Name:	FGA145	
Cat. No.:	B12377170	Get Quote

Information regarding the molecule designated **FGA145** is not currently available in the public domain. Extensive searches for "**FGA145**" and related terms across scientific literature and drug development databases did not yield any specific information about a molecule with this identifier.

This suggests that "**FGA145**" may be an internal development codename for a compound that has not yet been publicly disclosed, a very recent discovery not yet published, or potentially a mistyped identifier.

Without access to the specific chemical structure, target protein, or any experimental data associated with **FGA145**, it is not possible to provide the requested in-depth technical guide on its reversible covalent inhibition mechanism. The creation of data tables, detailed experimental protocols, and mechanistic diagrams is contingent upon the availability of this foundational information.

Alternative Approach: A Template for a Technical Guide on Reversible Covalent Inhibition

To fulfill the user's request for a guide on this topic, we can provide a template based on a well-characterized reversible covalent inhibitor. This will demonstrate the expected structure and content of such a document, which can be adapted once information on **FGA145** becomes available.



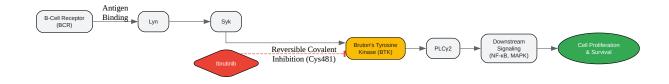
For this purpose, we will use Ibrutinib, a known reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), as an illustrative example.

Illustrative Example: The Reversible Covalent Inhibition Mechanism of Ibrutinib Introduction

Ibrutinib is a first-in-class, orally administered small molecule that functions as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). It forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of BTK. This inhibition is crucial for disrupting B-cell receptor (BCR) signaling pathways, which are constitutively active in various B-cell malignancies. This guide details the mechanism, experimental validation, and key quantitative parameters of ibrutinib's interaction with BTK.

Mechanism of Reversible Covalent Inhibition

The inhibitory process of ibrutinib involves a two-step mechanism. Initially, ibrutinib non-covalently binds to the ATP-binding pocket of BTK. This initial binding orients the electrophilic acrylamide "warhead" of ibrutinib in close proximity to the nucleophilic thiol group of the Cys481 residue. Subsequently, a Michael addition reaction occurs, leading to the formation of a covalent, yet reversible, bond. The reversibility of this interaction is a key feature that contributes to its safety profile by minimizing off-target effects.



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Caption: Ibrutinib inhibits BTK, a key kinase in the B-cell receptor signaling pathway.



Quantitative Data Summary

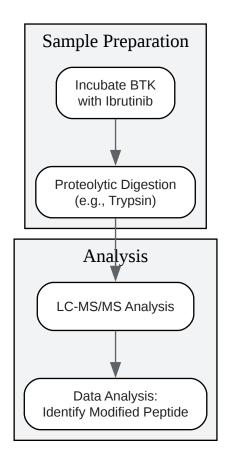
The following table summarizes key quantitative parameters that characterize the interaction between ibrutinib and BTK.

Parameter	Value	Method	Reference
IC50	0.5 nM	Cell-based assay	[1]
Ki	1.2 nM	Enzyme kinetics	[2]
kon	6.7 x 104 M-1s-1	Surface Plasmon Resonance	[3]
koff	8.1 x 10-5 s-1	Surface Plasmon Resonance	[3]
Residence Time (1/koff)	~3.4 hours	Surface Plasmon Resonance	[3]

Experimental Protocols

- Objective: To confirm the covalent modification of BTK by ibrutinib at Cys481.
- Methodology:
 - Recombinant BTK protein is incubated with a molar excess of ibrutinib for a defined period.
 - The protein-inhibitor complex is denatured, reduced, and alkylated.
 - The protein is digested into smaller peptides using a protease (e.g., trypsin).
 - The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - The mass spectrum is analyzed to identify the peptide containing Cys481 and confirm the mass shift corresponding to the addition of the ibrutinib molecule.





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Caption: Workflow for confirming covalent modification of BTK by ibrutinib using mass spectrometry.

- Objective: To determine the concentration of ibrutinib required to inhibit 50% of BTK activity in a cellular context.
- Methodology:
 - B-cells are treated with varying concentrations of ibrutinib.
 - The cells are lysed to release the cellular proteins.
 - The lysate is added to a microplate pre-coated with an antibody that captures BTK.
 - A substrate for BTK is added, along with ATP.



- The phosphorylation of the substrate is detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
- The signal is quantified, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Ibrutinib serves as a paradigm for the successful development of a reversible covalent inhibitor. Its mechanism of action, characterized by initial non-covalent binding followed by the formation of a reversible covalent bond with Cys481 of BTK, provides both high potency and selectivity. The experimental methodologies outlined in this guide are fundamental for the characterization of such inhibitors and can be applied to the study of novel agents like **FGA145** once information becomes publicly available.

Should you have an alternative identifier for the molecule of interest, please provide it, and a new search can be initiated.

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